[1,2,4]Triazolo[4,3-B]pyridazin-3-ylmethanol
Overview
Description
[1,2,4]Triazolo[4,3-B]pyridazin-3-ylmethanol is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the broader class of triazolopyridazines, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of [1,2,4]Triazolo[4,3-B]pyridazin-3-ylmethanol typically involves the annulation of a 1,2,4-triazole ring onto a suitably substituted azine or fused azine derivative . One common synthetic route starts with ethyl N-benzoyl-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)glycinate. This compound undergoes a series of reactions, including treatment with hot sodium hydroxide solution, decarboxylation in hot ethanol, and refluxing in diluted hydrochloric acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
[1,2,4]Triazolo[4,3-B]pyridazin-3-ylmethanol undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and hydrazine hydrate . For example, treatment with hot sodium hydroxide solution leads to decarboxylation, while refluxing in diluted hydrochloric acid results in the formation of hydrochloride derivatives . Major products formed from these reactions include benzamide derivatives and other triazolopyridazine compounds .
Scientific Research Applications
[1,2,4]Triazolo[4,3-B]pyridazin-3-ylmethanol has a wide range of scientific research applications. In medicinal chemistry, it has been explored for its potential as a dual c-Met/VEGFR-2 inhibitor, showing promising antiproliferative activities against various cancer cell lines . Additionally, it has been studied for its antibacterial properties, with some derivatives exhibiting moderate to good activity against both Gram-positive and Gram-negative bacteria . In the field of materials science, triazolopyridazine derivatives have been incorporated into polymers for use in solar cells .
Mechanism of Action
The mechanism of action of [1,2,4]Triazolo[4,3-B]pyridazin-3-ylmethanol involves its interaction with specific molecular targets and pathways. For instance, as a dual c-Met/VEGFR-2 inhibitor, it binds to these kinases, inhibiting their activity and thereby blocking the signaling pathways that promote cancer cell proliferation and survival . This compound also induces apoptosis in cancer cells by interfering with intracellular signaling pathways .
Comparison with Similar Compounds
[1,2,4]Triazolo[4,3-B]pyridazin-3-ylmethanol can be compared with other similar compounds, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives and [1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid . These compounds share a similar triazole-fused heterocyclic structure but differ in their specific substituents and biological activities. For example, [1,2,4]triazolo[4,3-a]pyrazine derivatives have been studied for their antibacterial and anticancer properties, while [1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid has been explored for its potential use in drug discovery .
Properties
IUPAC Name |
[1,2,4]triazolo[4,3-b]pyridazin-3-ylmethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c11-4-6-9-8-5-2-1-3-7-10(5)6/h1-3,11H,4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNZQFGDZKBLJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2N=C1)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30520968 | |
Record name | ([1,2,4]Triazolo[4,3-b]pyridazin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30520968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88277-73-0 | |
Record name | ([1,2,4]Triazolo[4,3-b]pyridazin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30520968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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